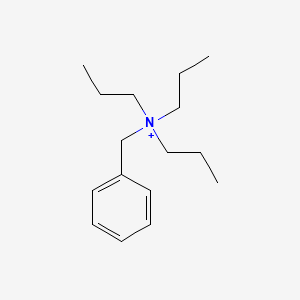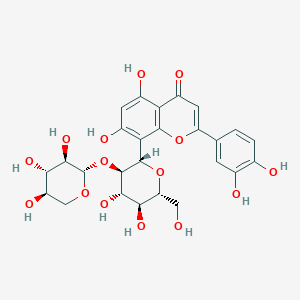![molecular formula C10H21IO2Si B14082537 tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodo-substituted oxolane ring, and a dimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate oxolane derivative under controlled conditions . The reaction typically requires the use of a base such as imidazole and a solvent like methylene chloride. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other atoms in the molecule.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the iodooxolane ring and dimethylsilane moiety participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
Molecular Formula |
C10H21IO2Si |
|---|---|
Molecular Weight |
328.26 g/mol |
IUPAC Name |
tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
RIINUWHDCFYKLN-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@H]1I |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1COCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
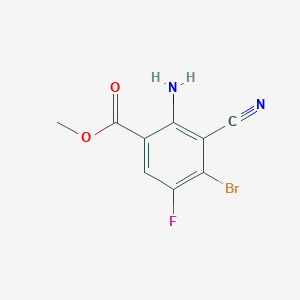
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
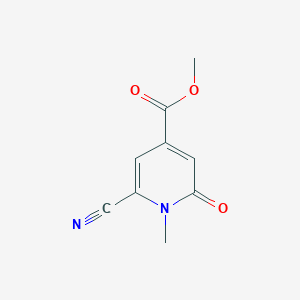
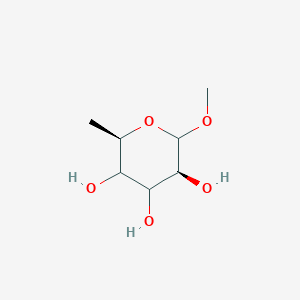
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
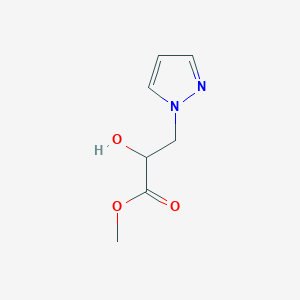
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
